molecular formula C14H12FN5O2S B2969785 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941875-15-6

4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2969785
CAS No.: 941875-15-6
M. Wt: 333.34
InChI Key: HBZCNLKEXQYBAQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, a tetrazolyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazolyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is studied for its potential biological activity. It may be used in assays to investigate its effects on various biological targets.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Fluoro-N-(1-propyl-1H-tetrazol-5-yl)benzamide

  • 1-[4-Fluoro-3-(5-methyl-1H-tetrazol-1-yl)phenyl]-3-(2-furylmethyl)urea

Uniqueness: 4-Fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZCNLKEXQYBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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